

Application Notes & Protocols: Structural Elucidaion of Spathulenol via NMR Spectroscopy

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Compound of Interest

Compound Name: *Spathulenol*

Cat. No.: *B192435*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Spathulenol** is a tricyclic sesquiterpene alcohol found in various essential oils of plants.[1][2][3] Its structural complexity, characterized by a cyclopropane ring fused to a seven-membered ring, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous identification and characterization.[4] This document provides detailed application notes and experimental protocols for the structural elucidation of **Spathulenol** using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation: NMR Spectral Data of Spathulenol

The following tables summarize the ^1H and ^{13}C NMR chemical shift data for **Spathulenol**, compiled from scientific literature. Data was acquired in Chloroform-d (CDCl_3) as the solvent.

Table 1: ^1H NMR Spectroscopic Data for **Spathulenol** (400 MHz, CDCl_3)

Atom No.	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1 α	0.58	d	9.6
1 β	0.85	t	9.6
2	2.05	m	12.0, 4.0
3	2.30	m	
5	1.95	m	
6	1.65	m	
8 α	1.35	dd	
8 β	1.70	dt	
9 α	2.15	m	12.0, 4.0
9 β	2.35	m	
10	1.25	s	
11	0.65	s	
12	1.05	s	
13	1.07	s	
14	4.70	s	12.0, 4.0
14'	4.72	s	
OH	1.60	s	

Table 2: ^{13}C NMR Spectroscopic Data for **Spathulenol** (100 MHz, CDCl_3)

Atom No.	Chemical Shift (δ) ppm	Carbon Type
1	29.8	CH ₂
2	30.5	CH
3	41.8	CH ₂
4	152.9	C
5	52.8	CH
6	26.5	CH ₂
7	81.5	C
8	49.5	CH ₂
9	36.5	CH ₂
10	28.7	C
11	20.3	C
12	16.5	CH ₃
13	28.0	CH ₃
14	106.5	CH ₂
15	26.2	CH ₃

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of **Spathulenol** are provided below.

Protocol 1: Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of purified **Spathulenol**.
- **Solvent Addition:** Dissolve the sample in 0.5-0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

- Transfer: Transfer the solution to a 5 mm NMR tube.
- Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Protocol 2: 1D NMR Data Acquisition (^1H and ^{13}C)

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16.
 - Temperature: 298 K.
- ^{13}C NMR Acquisition:
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Temperature: 298 K.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

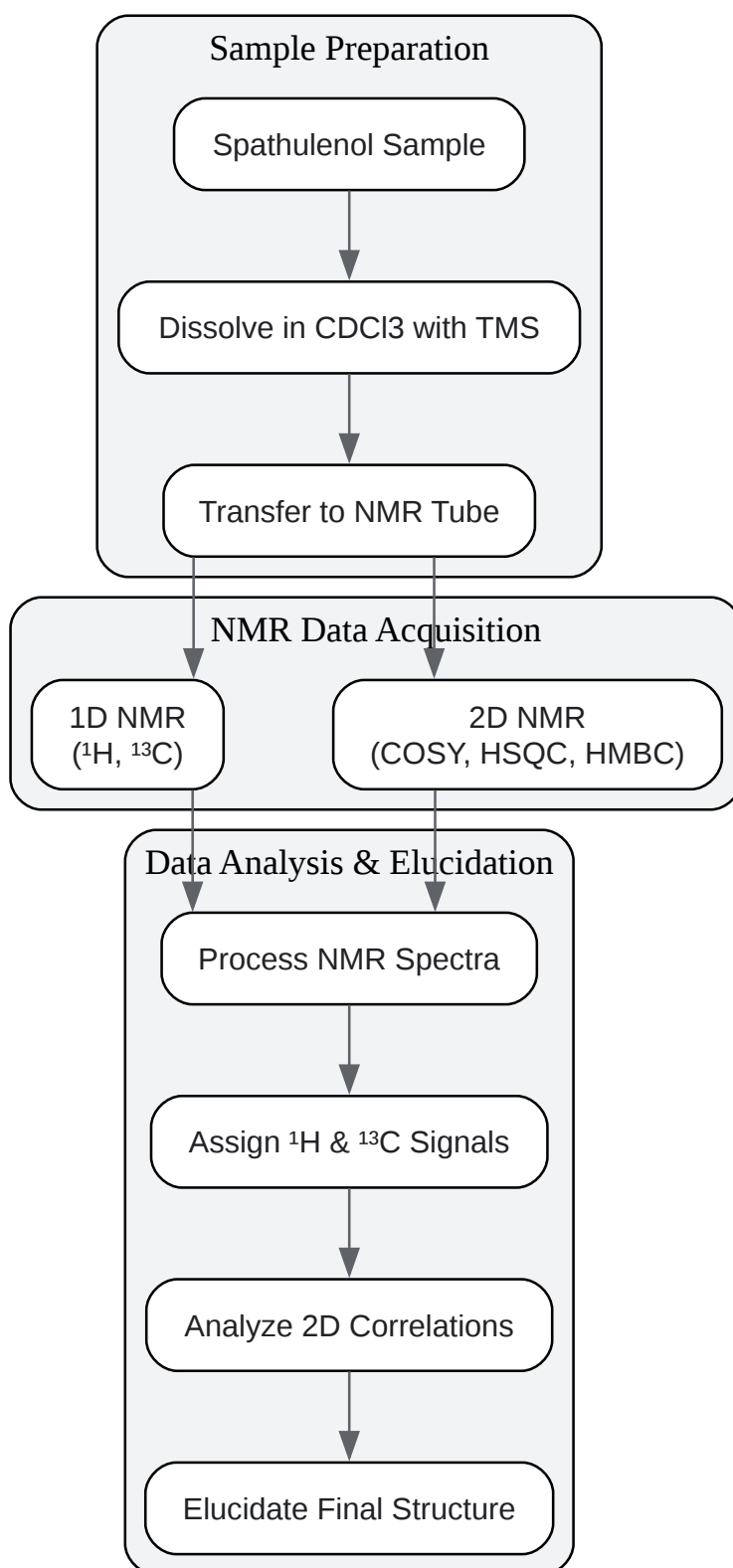
- Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a gradient probe.

- COSY (Correlation Spectroscopy) Acquisition:[\[5\]](#)
 - Pulse Program: Standard gradient-selected COSY (e.g., 'cosygppqf').
 - Spectral Width (F1 and F2): 12-16 ppm.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 2-4.
 - Relaxation Delay: 1.5 seconds.
- HSQC (Heteronuclear Single Quantum Coherence) Acquisition:[\[5\]](#)
 - Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
 - Spectral Width (F2 - ^1H): 12-16 ppm.
 - Spectral Width (F1 - ^{13}C): 180-200 ppm.
 - Number of Increments (F1): 128-256.
 - Number of Scans per Increment: 2-8.
 - $^1\text{J}(\text{C},\text{H})$ Coupling Constant: Optimized for ~ 145 Hz.
 - Relaxation Delay: 1.5 seconds.
- HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:[\[5\]](#)
 - Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgp1pndqf').
 - Spectral Width (F2 - ^1H): 12-16 ppm.
 - Spectral Width (F1 - ^{13}C): 200-240 ppm.
 - Number of Increments (F1): 256-512.

- Number of Scans per Increment: 4-16.
- Long-Range Coupling Constant ($^nJ(\text{C,H})$): Optimized for 8 Hz.
- Relaxation Delay: 1.5 seconds.

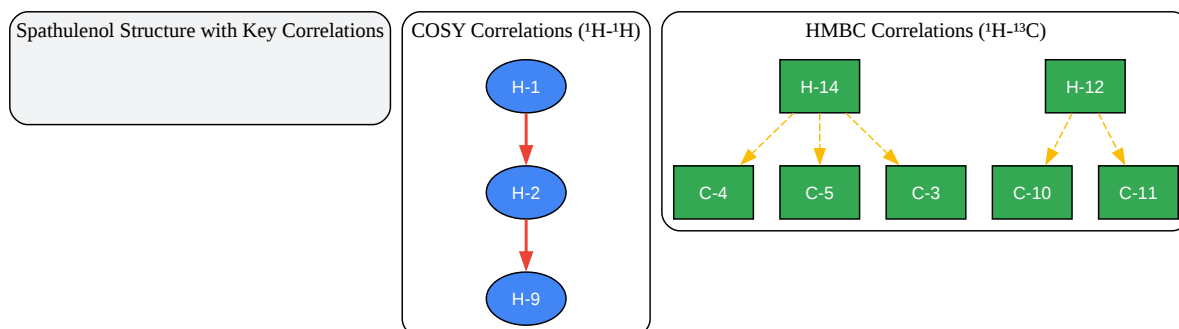
Mandatory Visualizations

Diagram 1: Experimental Workflow for **Spathulenol** Structural Elucidation



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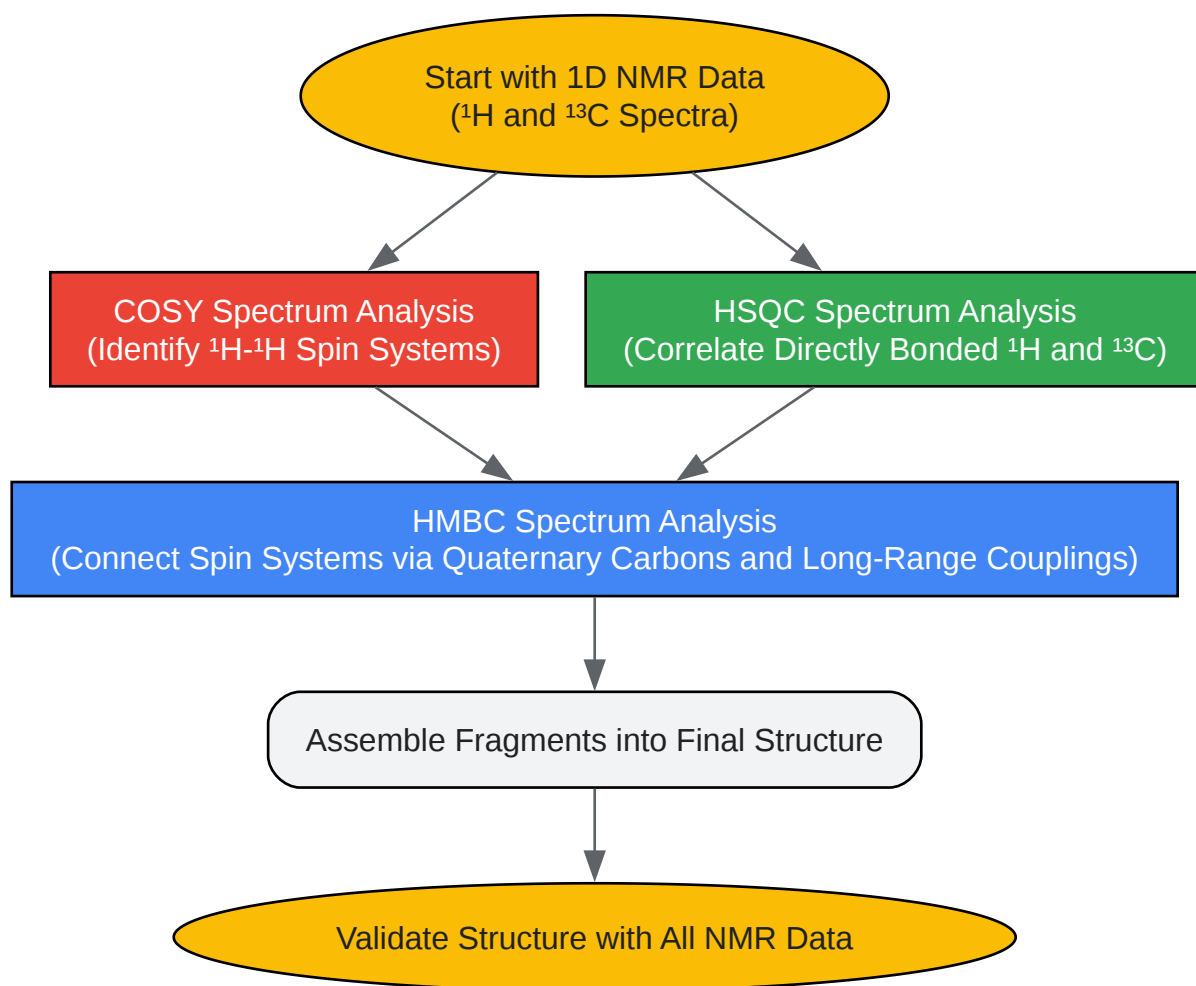
Caption: Workflow for the structural elucidation of **Spathulenol** using NMR.

Diagram 2: Key COSY and HMBC Correlations for **Spathulenol** Structure

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Caption: Key 2D NMR (COSY and HMBC) correlations for **Spathulenol**.

Diagram 3: Logical Flow of 2D NMR Data Interpretation



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Caption: Logical flow for interpreting 2D NMR data for structural elucidation.

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